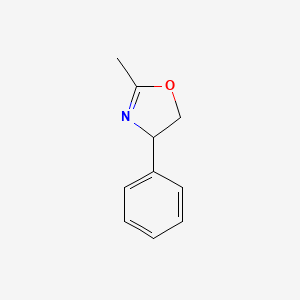

2-Methyl-4-phenyl-4,5-dihydrooxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-methyl-4-phenyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C10H11NO/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChI Key |

OADZSDHBFLIAPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 4 Phenyl 4,5 Dihydrooxazole and Its Analogues

Cyclization Reactions from Precursor Substrates

The most prevalent and direct methods for synthesizing 2,4-disubstituted-4,5-dihydrooxazoles involve the cyclization of acyclic precursors that already contain the necessary carbon and heteroatom framework. These methods are valued for their atom economy and the frequent commercial availability of the starting materials.

Synthesis from Amino Alcohols and Carboxylic Acid Derivatives (e.g., Acid Chlorides, Esters)

A foundational and widely utilized method for the synthesis of 2-oxazolines is the reaction of a β-amino alcohol with a carboxylic acid or its activated derivatives, such as acid chlorides and esters. rsc.org The reaction between an amino alcohol and an acid chloride typically proceeds via the formation of an N-(2-hydroxyethyl)amide intermediate, which then undergoes cyclodehydration to yield the oxazoline (B21484) ring. researchgate.net

More direct, one-pot procedures have been developed to circumvent the isolation of the amide intermediate. These methods employ dehydrating or activating agents to facilitate the condensation and subsequent cyclization in a single step. For instance, the use of reagents like Deoxo-Fluor allows for the direct conversion of a mixture of a carboxylic acid and an amino alcohol to the corresponding oxazoline under mild conditions. researchgate.net Another effective reagent for this one-pot synthesis is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which facilitates the reaction between carboxylic acids and 2-haloethylammonium salts, followed by base-mediated cyclization. nih.gov

Table 1: Synthesis from Amino Alcohols and Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Amino Alcohol | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Palmitic acid | 2-Amino-2-methyl-1-propanol | Deoxo-Fluor, DIPEA, CH₂Cl₂, 0 °C | 2-Pentadecyl-4,4-dimethyl-4,5-dihydrooxazole | Excellent |

| Various carboxylic acids | 2-Bromoethylammonium bromide | 1. DMT-MM, MeOH; 2. KOH, reflux | Various 2-substituted oxazolines | Good to Excellent |

| 1-Adamantanecarbonyl chloride | L-Serine methyl ester hydrochloride | K₂CO₃, MeCN, 0 °C to rt | Methyl (S)-2-(adamantan-1-yl)-4,5-dihydrooxazole-4-carboxylate | 80 |

Synthesis from Amino Alcohols and Nitriles

The reaction of β-amino alcohols with nitriles provides another direct route to 2-substituted oxazolines. This transformation can be achieved under various conditions, including metal- and catalyst-free protocols. In the absence of a catalyst, the reaction can be promoted by heating the neat mixture of the nitrile and amino alcohol, often with a base such as sodium carbonate. mdpi.comresearchgate.net This method is advantageous due to its simplicity and cost-effectiveness. mdpi.com

To improve reaction efficiency and mildness, various catalysts have been employed. Early work utilized Lewis acids like zinc chloride (ZnCl₂) to catalyze the addition of the amino alcohol to the nitrile. rsc.org More recently, copper-based catalytic systems have been shown to be highly effective. For example, copper(II) methacrylate (B99206) has been used as a catalyst under solvent-free conditions. nih.gov Furthermore, well-defined copper N-heterocyclic carbene (NHC) complexes, such as [Cu(Cl)(IPr)], have been demonstrated to catalyze the reaction under mild, solvent-free conditions with only a substoichiometric amount of base, offering a greener and more efficient alternative. researchgate.netnih.govresearchgate.net

Table 2: Synthesis from Amino Alcohols and Nitriles

| Nitrile | Amino Alcohol | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzonitrile | Ethanolamine | None, Na₂CO₃, MeOH, 80 °C, 15 h | 2-Phenyl-4,5-dihydrooxazole | 85 |

| Various aryl/heteroaryl nitriles | Various amino alcohols | None, neat, heat | Various 2-(hetero)aryloxazolines | Good to Excellent |

| Benzonitrile | Ethanolamine | Cu(II) methacrylate, NaOAc, 80 °C, solvent-free | 2-Phenyl-4,5-dihydrooxazole | 92 |

| Benzonitrile | Ethanolamine | [Cu(Cl)(IPr)], NaOAc, 100 °C, 16 h, solvent-free | 2-Phenyl-4,5-dihydrooxazole | 95 |

Synthesis from Amino Alcohols and Aldehydes via Oxidative Cyclization

The condensation of a β-amino alcohol with an aldehyde initially forms an oxazolidine (B1195125) intermediate. chemrxiv.org This intermediate can then be oxidized in a subsequent step to afford the corresponding 2-oxazoline. rsc.org This one-pot, two-step sequence provides a versatile method for synthesizing a wide range of 2-substituted oxazolines. chemrxiv.org

Various oxidizing agents have been successfully employed for the conversion of the in situ-formed oxazolidine. Halogen-based reagents are common, with N-bromosuccinimide (NBS) being a particularly effective and mild oxidant for this transformation. chemrxiv.orgorganic-chemistry.org Molecular iodine, in the presence of a base like potassium carbonate, is another effective system for this oxidative cyclization. This method can also be applied directly to primary alcohols, which are oxidized in situ to aldehydes before reacting with the amino alcohol. Other reported oxidizing systems include pyridinium (B92312) hydrobromide perbromide and a combination of sodium bromate (B103136) (NaBrO₃) with sodium bisulfite (NaHSO₃). organic-chemistry.org

Table 3: Synthesis from Amino Alcohols and Aldehydes

| Aldehyde | Amino Alcohol | Oxidizing Agent/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | (S)-Phenylglycinol | NBS, CH₂Cl₂, rt, 30 min | (S)-2,4-Diphenyl-4,5-dihydrooxazole | 98 |

| 4-Chlorobenzaldehyde | Ethanolamine | I₂, K₂CO₃ | 2-(4-Chlorophenyl)-4,5-dihydrooxazole | 75 |

| Various aromatic/aliphatic aldehydes | Ethanolamine | 1,3-Diiodo-5,5-dimethylhydantoin | Various 2-aryl/alkyl-2-oxazolines | Good |

| Various aromatic aldehydes | Ethanolamine | Pyridinium hydrobromide perbromide, H₂O, rt | Various 2-aryl-2-oxazolines | Good |

Synthesis from Epoxides with Nitriles

The synthesis of 2-oxazolines from the reaction of epoxides with nitriles is a well-established method, often catalyzed by Lewis or Brønsted acids. This reaction is believed to proceed through the activation of the epoxide by the acid catalyst, followed by nucleophilic attack of the nitrile nitrogen at one of the epoxide carbons. This results in the formation of a nitrilium ion intermediate, which then undergoes intramolecular cyclization via attack by the epoxide oxygen to form the dihydrooxazole ring.

Strong acids, such as a mixture of fuming sulfuric acid and sulfuric acid, have been historically used to promote this reaction. However, milder Lewis acid catalysts are now more commonly employed. Boron trifluoride etherate (BF₃·OEt₂) is a frequently used catalyst for this transformation, effectively promoting the ring opening of the epoxide and subsequent cyclization cascade. This method provides a direct route to 2-oxazolines, though the regioselectivity of the nitrile attack on unsymmetrical epoxides can be a consideration.

Table 4: Synthesis from Epoxides with Nitriles

| Epoxide | Nitrile | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ethylene oxide | Acetonitrile | H₂SO₄/Fuming H₂SO₄ | 2-Methyl-4,5-dihydrooxazole | Not specified |

| Propylene oxide | Benzonitrile | H₂SO₄/Fuming H₂SO₄ | 2-Phenyl-5-methyl-4,5-dihydrooxazole | Not specified |

| Styrene oxide | Acetonitrile | BF₃·OEt₂ | 2-Methyl-5-phenyl-4,5-dihydrooxazole | Not specified |

Cyclization of Acetylenic Amides

An alternative approach to the oxazoline core involves the intramolecular cyclization of suitably substituted acetylenic amides. This method offers a regiocontrolled pathway to 5-methylene-2-oxazolines. The reaction is typically promoted by Lewis acids, which activate the alkyne moiety towards nucleophilic attack by the amide oxygen.

A particularly effective catalytic system for this transformation employs zinc iodide (ZnI₂) or iron(III) chloride (FeCl₃). organic-chemistry.org These catalysts mediate a 5-exo-dig cyclization of the acetylenic amide under mild conditions, affording the desired oxazoline products in good to excellent yields. The reaction demonstrates good tolerance for a variety of functional groups on the amide and alkyne portions of the substrate. This methodology provides a valuable route to oxazolines with an exocyclic double bond at the 5-position, which can be a handle for further synthetic transformations.

Table 5: Cyclization of Acetylenic Amides

| Acetylenic Amide Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| N-(1,1-diphenylprop-2-yn-1-yl)benzamide | ZnI₂ (0.5 equiv) | 5-(Diphenylmethylene)-2-phenyl-4,5-dihydrooxazole | 93 |

| N-(1-phenylprop-2-yn-1-yl)benzamide | ZnI₂ (0.5 equiv) | 5-(Benzylidene)-2-phenyl-4,5-dihydrooxazole | 88 |

| N-(1-(furan-2-yl)prop-2-yn-1-yl)benzamide | ZnI₂ (0.5 equiv) | 2-Phenyl-5-(furan-2-ylmethylene)-4,5-dihydrooxazole | 85 |

| N-(1,1-diphenylprop-2-yn-1-yl)acetamide | ZnI₂ (0.5 equiv) | 5-(Diphenylmethylene)-2-methyl-4,5-dihydrooxazole | 92 |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has introduced powerful and versatile methods for the synthesis of oxazolines, often proceeding under mild conditions with high efficiency and selectivity. These routes can involve various types of bond-forming reactions, including C-O and C-N bond formations, to construct the heterocyclic ring.

Copper catalysis is prominent in oxazoline synthesis. As mentioned previously, copper-NHC complexes are highly effective for the reaction between nitriles and amino alcohols. researchgate.netresearchgate.net Other copper salts, such as copper(II) triflate (Cu(OTf)₂), have been shown to catalyze the stereospecific isomerization of 3-amido-2-phenyl azetidines into 2-oxazolines in high yields. This reaction proceeds via a presumed SN2 nucleophilic attack at the C2 position of the azetidine (B1206935) ring.

Palladium catalysis has enabled three-component coupling reactions for oxazoline synthesis. An efficient coupling of aryl halides, amino alcohols, and tert-butyl isocyanide under palladium catalysis provides a range of oxazolines in excellent yields. organic-chemistry.org

Molybdenum-based catalysts have also emerged as effective promoters for oxazoline formation. A Mo(VI) dioxide complex stabilized by substituted picolinic acid ligands catalyzes the cyclodehydration of N-(2-hydroxyethyl)amides. This method is tolerant of a broad range of functional groups and offers a practical route to oxazolines found in natural products and chiral ligands.

Table 6: Transition Metal-Catalyzed Syntheses | Starting Materials | Catalyst | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Benzonitrile, Ethanolamine | [Cu(Cl)(IPr)] (2 mol%), NaOAc (10 mol%) | 2-Phenyl-4,5-dihydrooxazole | 95 | | N-(2-oxo-2-phenylethyl)-3-phenylazetidine-1-carboxamide | Cu(OTf)₂ (50 mol%) | cis-2-Phenyl-4-(phenylaminomethyl)-5-phenyl-4,5-dihydrooxazole | 93 | | Methyl ((3S,5S,7S)-adamantane-1-carbonyl)-L-serinate | MoO₂(acac)₂, 6-Me-Pic | Methyl (S)-2-(adamantan-1-yl)-4,5-dihydrooxazole-4-carboxylate | 80 | | Aryl halides, Amino alcohols, tert-Butyl isocyanide | Palladium catalyst | Various 2,4-disubstituted oxazolines | Excellent |

Palladium-Catalyzed Multi-Component Couplings

Palladium catalysis has emerged as a powerful tool for the convergent synthesis of oxazolines through multi-component reactions (MCRs). These reactions allow for the assembly of complex molecules from three or more simple starting materials in a single operation, offering high atom economy and operational simplicity. A prominent MCR strategy for synthesizing 2-substituted-4-phenyl-4,5-dihydrooxazoles involves the coupling of an aryl halide, an isocyanide, and a suitable amino alcohol. bohrium.comacs.org

In a typical reaction, an aryl bromide or iodide undergoes oxidative addition to a palladium(0) catalyst. Subsequent insertion of an isocyanide, followed by the addition of an amino alcohol like (R)- or (S)-2-phenylglycinol, leads to an amidine intermediate. This intermediate can then undergo intramolecular cyclization to furnish the desired oxazoline product. acs.org This methodology is advantageous as it allows for significant variation in the substituents at the 2- and 4-positions of the oxazoline ring by simply changing the starting materials.

The general scheme for this transformation is as follows: Ar-X + R-NC + HO-CHR'-CH₂-NH₂ --(Pd catalyst)--> 2-R-4-R'-4,5-dihydrooxazole

This approach provides a direct and flexible route to a wide array of oxazoline derivatives. thieme-connect.comthieme-connect.com

Table 1: Examples of Palladium-Catalyzed Oxazoline Synthesis

| Aryl Halide | Isocyanide | Amino Alcohol | Product | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | tert-Butyl isocyanide | (S)-Phenylglycinol | 2-(tert-Butyl)-4-phenyl-4,5-dihydrooxazole | 85 |

| 4-Bromoanisole | Cyclohexyl isocyanide | (S)-Phenylglycinol | 2-(Cyclohexyl)-4-(p-methoxyphenyl)-4,5-dihydrooxazole | 92 |

| 1-Iodonaphthalene | Benzyl (B1604629) isocyanide | (S)-Phenylglycinol | 2-(Benzyl)-4-phenyl-4,5-dihydrooxazole | 78 |

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions represent another cornerstone in the synthesis of dihydrooxazoles. These methods often involve the intramolecular cyclization of precursor molecules, where copper catalysts facilitate the key C-O bond formation. A common strategy involves the oxidative cyclization of N-alkenylamides or similar substrates.

The mechanism of these reactions can vary, but often involves the coordination of the copper catalyst to the substrate, followed by an oxidative addition or a related activation step that promotes the nucleophilic attack of an oxygen atom to form the heterocyclic ring. researchgate.netnih.govresearchgate.net For instance, the copper-catalyzed aerobic oxidative cyclization of N-allylbenzamides can yield 2-phenyl-4,5-dihydrooxazole derivatives. The use of a directing group, such as an oxazoline itself, can also facilitate copper-catalyzed C-H functionalization at the sp2 carbon of an arene, showcasing the versatility of copper in C-O bond-forming reactions. nsf.gov

These methods are valued for their use of an inexpensive and abundant metal catalyst and their tolerance of a wide range of functional groups.

Table 2: Substrate Scope in Copper-Catalyzed Oxazoline Synthesis

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| N-(1-phenylallyl)acetamide | Cu(OAc)₂ / O₂ | 2-Methyl-4-phenyl-4,5-dihydrooxazole | 75 |

| N-(1-(4-chlorophenyl)allyl)acetamide | Cu(OTf)₂ / TEMPO | 2-Methyl-4-(4-chlorophenyl)-4,5-dihydrooxazole | 81 |

| N-(1-phenylallyl)benzamide | CuI / Di-tert-butyl peroxide | 2,4-Diphenyl-4,5-dihydrooxazole | 88 |

Gold-Catalyzed Propargylic Substitution and Cyclization

Gold catalysis has gained prominence for its ability to activate alkynes and allenes toward nucleophilic attack under mild conditions. This reactivity has been harnessed for the synthesis of dihydrooxazoles through a sequence of propargylic substitution and subsequent cyclization.

In a representative example, a propargylic alcohol reacts with an amide in the presence of a gold(III) catalyst to undergo a propargylic substitution. The resulting N-propargylamide intermediate can then undergo a gold(I)-catalyzed intramolecular cyclization to form the dihydrooxazole ring. researchgate.net This dual gold catalysis system, leveraging the different properties of Au(III) and Au(I), allows for a one-pot synthesis. researchgate.net

Another gold-catalyzed approach involves the intramolecular cyclization of internal N-propargylamides. organic-chemistry.orgacs.orgnih.gov The reaction proceeds through a 5-exo-dig cyclization to form a vinyl-gold intermediate, which can then be further transformed to yield functionalized oxazoles. acs.org These reactions are often characterized by their high efficiency, mild reaction conditions, and broad substrate compatibility. organic-chemistry.orgbeilstein-journals.orgnih.govresearchgate.net

Table 3: Gold-Catalyzed Synthesis of Dihydrooxazole Analogues

| Propargylic Alcohol | Amide | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 1-Phenylprop-2-yn-1-ol | Acetamide | AuCl₃ then AuCl | This compound | 82 |

| 1,3-Diphenylprop-2-yn-1-ol | Benzamide | AuBr₃ | 2,4,5-Triphenyl-4,5-dihydrooxazole | 90 |

| 1-(p-Tolyl)prop-2-yn-1-ol | p-Toluamide | AuCl₃ / AgOTf | 2-(p-Tolyl)-4-(p-tolyl)-4,5-dihydrooxazole | 88 |

Molybdenum-Catalyzed Oxazoline Formation

Molybdenum catalysts have proven to be highly effective for the dehydrative cyclization of β-hydroxy amides to form oxazolines. This transformation is particularly useful as it often proceeds with high selectivity and generates water as the only byproduct, aligning with the principles of green chemistry.

A notable example is the use of molybdenum(VI) dioxide complexes, such as MoO₂(acac)₂, as catalysts. figshare.comnih.govorgsyn.org These catalysts promote the cyclodehydration of N-acyl derivatives of amino alcohols, such as N-acetyl-L-phenylglycinol, to yield the corresponding oxazolines. The reaction is typically carried out under azeotropic reflux conditions to remove the water formed during the reaction, thereby driving the equilibrium towards the product. nih.govresearchgate.net The addition of co-catalysts, such as certain carboxylic acids, can sometimes enhance the catalytic activity and improve yields. researchgate.net

Table 4: Molybdenum-Catalyzed Dehydrative Cyclization

| Substrate | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-Acetyl-L-phenylglycinol | MoO₂(acac)₂ | Toluene, reflux | (S)-2-Methyl-4-phenyl-4,5-dihydrooxazole | 91 |

| N-Benzoyl-L-phenylglycinol | (NH₄)₂MoO₄ | Toluene, reflux | (S)-2,4-Diphenyl-4,5-dihydrooxazole | 85 |

| N-Acetyl-L-valinol | MoO₂(acac)₂ | Toluene, reflux | (S)-4-Isopropyl-2-methyl-4,5-dihydrooxazole | 95 |

Stereoselective and Chiral Synthesis of Dihydrooxazole Scaffolds

The synthesis of enantiomerically pure dihydrooxazoles is of paramount importance, particularly for their application as chiral ligands in asymmetric catalysis. Consequently, significant effort has been dedicated to developing stereoselective methods for their preparation.

Utilization of Chiral Amino Alcohol Precursors

One of the most direct and widely used strategies for the synthesis of chiral dihydrooxazoles is the use of enantiopure amino alcohols as starting materials. diva-portal.org The inherent chirality of the amino alcohol is transferred to the final oxazoline product, thereby establishing the stereochemistry at the 4- and/or 5-positions.

Commercially available and readily accessible chiral amino alcohols, often derived from the reduction of natural α-amino acids, serve as the primary source of chirality. For instance, the synthesis of (S)-2-Methyl-4-phenyl-4,5-dihydrooxazole would typically start from (S)-2-amino-2-phenylethanol ((S)-phenylglycinol). The cyclization of this chiral precursor with a suitable C1 source (e.g., acetic anhydride (B1165640) or a related derivative) directly yields the enantiopure oxazoline. This substrate-controlled approach is robust and provides reliable access to a vast library of chiral oxazolines. rsc.orgnih.govresearchgate.net

Asymmetric Induction in Cyclization Reactions

Beyond substrate control, asymmetric induction in the cyclization step itself represents a more sophisticated approach to chiral dihydrooxazole synthesis. This can be achieved through the use of chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate. beilstein-journals.org

For example, a catalytic asymmetric cyclization could involve the reaction of a prochiral N-alkenylamide in the presence of a chiral metal complex. The chiral ligand on the metal catalyst would create a chiral environment, directing the cyclization to proceed in a stereoselective manner to produce one enantiomer of the dihydrooxazole in excess. Various catalytic systems, including those based on chiral phosphoric acids or transition metals complexed with chiral ligands, have been explored for such transformations. nih.govrsc.orgcolby.edu These methods are highly valuable as they can, in principle, generate chiral products from achiral starting materials, thereby offering a more atom-economical approach to chirality.

Chemoenzymatic or Biocatalytic Approaches

While specific chemoenzymatic or biocatalytic methods for the direct synthesis of this compound are not extensively documented in the literature, related biocatalytic approaches for the synthesis of 2-aryl-oxazolines have been explored. One notable method involves the use of nitrile hydratase and amidase systems.

Research has demonstrated the potential of whole-cell biocatalysts containing nitrile hydratase and amidase activity to synthesize chiral 2-substituted oxazolines. This chemoenzymatic cascade involves the hydration of a nitrile to an amide by nitrile hydratase, followed by cyclization to the oxazoline, which can be facilitated by an amidase or proceed spontaneously. This approach is particularly valuable for generating chiral oxazolines, which are significant ligands in asymmetric catalysis. The substrate scope often includes aromatic and aliphatic nitriles, suggesting that analogues of this compound could potentially be synthesized using a suitably functionalized nitrile precursor and a chiral amino alcohol. The key advantage of this method is the high enantioselectivity achievable under mild reaction conditions.

Alternative and Emerging Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of alternative and novel strategies for the construction of the dihydrooxazole ring system. These methods offer potential advantages over classical synthetic routes in terms of efficiency, stereoselectivity, and milder reaction conditions.

An efficient pathway to synthesize 2-oxazolines, including analogues of this compound, involves the stereospecific isomerization of 3-amido-2-phenyl azetidines. This method provides a novel route to chiral 2-oxazolines, which are valuable as building blocks and ligands in asymmetric catalysis.

The process begins with the coupling of chiral 3-amino-2-phenyl azetidine with various carboxylic acids to form the corresponding 3-amido-2-phenyl azetidines. Subsequent isomerization is typically promoted by either Brønsted or Lewis acids. Extensive studies have shown that Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) is a particularly effective catalyst for this transformation. The reaction is generally carried out by refluxing a mixture of the amide and the catalyst in a solvent such as 1,2-dichloroethane.

The substrate scope is broad, with amides derived from aryl, heteroaryl, and alkyl carboxylic acids successfully undergoing isomerization to their respective 2-oxazolines in high yields. However, substrates containing functional groups that can coordinate with the copper catalyst, such as hydroxyl or amino groups, may not be suitable. In such cases, a Brønsted acid like trifluoroacetic acid (CF₃COOH) has been used as an effective alternative to achieve the desired isomerization.

The proposed mechanism for this isomerization involves the coordination of the Lewis acid (e.g., Cu(OTf)₂) to both the amide and azetidine nitrogen atoms. This coordination facilitates the cleavage of the C2-N1 bond of the azetidine ring, followed by an intramolecular cyclization to form the five-membered oxazoline ring. This process is highly regio- and stereoselective.

Below is a table summarizing the results of the isomerization of various amides in the presence of Cu(OTf)₂.

| Entry | R Group | Yield (%) |

| 1 | Phenyl | 92 |

| 2 | 4-Methylphenyl | 94 |

| 3 | 4-Methoxyphenyl | 95 |

| 4 | 4-Chlorophenyl | 90 |

| 5 | 2-Thienyl | 85 |

| 6 | 2-Furyl | 88 |

| 7 | Cyclohexyl | 82 |

| 8 | tert-Butyl | 80 |

Based on available literature, dedicated non-electrochemical, radical-mediated cyclizations are not a commonly reported strategy for the synthesis of this compound or its close analogues. While some electrochemical methods may involve radical intermediates, the deliberate use of radical initiators to effect the cyclization for this specific class of compounds is not well-documented.

Electrochemical methods present a mild and economical approach for the synthesis of dihydrooxazoles (oxazolines). This strategy often avoids the need for harsh reagents and can offer improved functional group tolerance compared to traditional methods.

One electrochemical approach involves the intramolecular cyclization of amino alcohol substrates. This method is analogous to an azo-free Mitsunobu reaction, where the electrochemical oxidation of an alcohol and a phosphine (B1218219) generates an alkoxyphosphonium cation intermediate. This intermediate then undergoes intramolecular nucleophilic attack by the amide or amine to form the oxazoline ring. This process has been successfully applied to the synthesis of various aziridines, pyrrolidines, and oxazolines.

The reaction is typically carried out in an undivided electrochemical cell with graphite (B72142) electrodes. A constant current is applied to a solution of the amino alcohol, triphenylphosphine (B44618) (PPh₃), and a supporting electrolyte like tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et₄NBF₄) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

This electrochemical method has been shown to be effective for a range of substrates, including those that would be challenging for a classic Mitsunobu reaction due to the pKa limitations of the nucleophile. For instance, weakly acidic amides can serve as effective nucleophiles in this electrochemical transformation.

The general mechanism for the electrochemical synthesis of oxazolines from N-(2-hydroxyethyl)amides involves a two-electron oxidation of the alcohol and triphenylphosphine to form the key alkoxyphosphonium intermediate. This is followed by a facile intramolecular nucleophilic substitution by the amide nitrogen to yield the desired oxazoline product. Voltammetry studies have provided direct evidence for this proposed mechanism.

Below is a table summarizing the electrochemical synthesis of various oxazolines from their corresponding N-(2-hydroxyethyl)amides.

| Entry | Amide Precursor | Product | Yield (%) |

| 1 | N-(2-hydroxyethyl)benzamide | 2-phenyl-4,5-dihydrooxazole | 85 |

| 2 | N-(2-hydroxy-1-phenylethyl)acetamide | This compound | 78 |

| 3 | N-(2-hydroxyethyl)isobutyramide | 2-isopropyl-4,5-dihydrooxazole | 82 |

| 4 | N-(2-hydroxyethyl)pivalamide | 2-tert-butyl-4,5-dihydrooxazole | 75 |

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 4 Phenyl 4,5 Dihydrooxazole

Ring-Opening Reactions

Ring-opening reactions are a prominent feature of dihydrooxazole chemistry, providing pathways to linear amide structures. These reactions can be initiated by nucleophiles, acids, or through cationic polymerization, with each method proceeding through distinct mechanisms.

Nucleophilic Ring-Opening Mechanisms

The 4,5-dihydrooxazole ring, while relatively stable, is susceptible to cleavage by strong nucleophiles. nih.gov The mechanism typically involves the nucleophilic attack at an electrophilic carbon atom of the ring, most commonly the C5 or C2 position, leading to the scission of a carbon-heteroatom bond.

The reaction of 2-oxazolines with amines is a convenient method for synthesizing unsymmetrically substituted ethylenediamines. acs.org Similarly, base-promoted ring-opening N-alkylation can occur. For instance, in the presence of potassium tert-butoxide (KOt-Bu), 2-methyl-2-oxazoline (B73545) reacts with benzyl (B1604629) bromide, which is proposed to proceed through a nucleophilic substitution pathway rather than a radical mechanism. nih.gov

Another notable mechanism involves the in-situ generation of an electrophilic ortho-quinone methide (o-QM) in the presence of a dihydrooxazole. nih.govacs.org This leads to the formation of a dihydrooxazolium zwitterionic intermediate. nih.govacs.org This intermediate is stable at room temperature but can be intercepted by nucleophiles, such as water, which regioselectively attack to yield N-amino-benzylated phenols after workup. nih.govacs.org It is anticipated that this zwitterionic species can be selectively attacked by other nucleophiles at either its 2- or 5- positions. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile/Reagent | Position of Attack | Resulting Product Class |

|---|---|---|

| Amines | C5/C2 | Unsymmetrically substituted ethylenediamines acs.org |

| Benzyl Halides (with KOt-Bu) | C5 (N-alkylation) | 2-aminoethyl acetates nih.gov |

| Water (on zwitterionic intermediate) | C5 | N-amino-benzylated phenols nih.govacs.org |

Acid-Catalyzed Ring-Opening

Under acidic conditions, the 2-Methyl-4-phenyl-4,5-dihydrooxazole ring can be readily opened. The mechanism is initiated by the protonation of the ring's nitrogen atom, which significantly enhances the electrophilicity of the ring carbons, particularly C5. This activation facilitates the subsequent attack by a nucleophile.

This process shares mechanistic similarities with the acid-catalyzed ring-opening of epoxides. byjus.comlibretexts.org The reaction can be viewed as a hybrid between an SN1 and SN2 mechanism. byjus.comlibretexts.org After protonation, the C5-O bond begins to weaken, allowing a partial positive charge to develop on the C5 carbon. A nucleophile then attacks this electrophilic center, leading to the complete cleavage of the C5-O bond and the formation of a β-hydroxyethyl amide derivative. nih.gov In cases with asymmetric substitution, the nucleophile preferentially attacks the more substituted carbon, a characteristic feature of SN1-like pathways where a more stable carbocation intermediate is favored. byjus.comlibretexts.org Both Brønsted and Lewis acids can catalyze this transformation. nih.gov

Cationic Ring-Opening Polymerization Mechanisms

This compound, like other 2-substituted-2-oxazolines, can undergo cationic ring-opening polymerization (CROP) to produce poly(N-acylethylenimine)s. researchgate.netnih.gov This polymerization is a "living" process, which allows for excellent control over the polymer's molecular weight, architecture, and end-group functionality. researchgate.nettu-dresden.de

The mechanism is initiated by an electrophilic species, such as an alkyl tosylate or triflate. beilstein-journals.orgresearchgate.net The initiator is attacked by the nucleophilic nitrogen atom of the oxazoline (B21484) monomer, forming a cyclic oxazolinium salt as the active species. researchgate.nettandfonline.com

The propagation step involves the nucleophilic attack of another monomer molecule on the electrophilic carbon (C5) of the oxazolinium ring at the growing chain end. researchgate.net This attack opens the ring and regenerates the oxazolinium cation at the new chain terminus, allowing the polymerization to continue. The nature of the propagating species can be either an ion pair or a covalent species, depending on the initiator, solvent, and reaction conditions. tu-dresden.deresearchgate.net This living polymerization technique is highly versatile, enabling the synthesis of well-defined homopolymers, block copolymers, and gradient copolymers. tu-dresden.dersc.orgnih.gov

Table 2: Common Initiators for Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines

| Initiator Class | Specific Examples |

|---|---|

| Alkyl Tosylates | Methyl Tosylate (MeOTs) beilstein-journals.org |

| Alkyl Triflates | Methyl Triflate (MeOTf), Rare-earth Metal Triflates (RE(OTf)₃) beilstein-journals.orgrsc.org |

| Alkyl Halides | Alkyl Iodides beilstein-journals.org |

Functionalization and Derivatization at Various Positions

Beyond ring-opening, the this compound scaffold allows for functionalization at its various substituent positions, enabling the synthesis of a wide array of complex molecules.

Reactions at the 2-Position (e.g., lithiation and subsequent functionalization)

The methyl group at the 2-position is amenable to deprotonation by a strong base, a process known as lateral lithiation. researchgate.net Using an organolithium reagent like n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), a proton can be abstracted from the methyl group to form a lithiated carbanion intermediate. researchgate.netresearchgate.net

This nucleophilic carbanion is a powerful synthetic tool, readily reacting with a variety of electrophiles to forge new carbon-carbon bonds. This allows for the extension of the side chain at the 2-position. For example, the lithiated intermediate can react with aldehydes or ketones to form β-hydroxy compounds, or with alkyl halides to introduce new alkyl chains. researchgate.net The choice of base and reaction conditions can be critical, as competitive reactions such as ring cleavage or addition of the base to the ring can also occur. researchgate.net

Transformations at the 4- and 5-Positions (e.g., nucleophilic substitution, rearrangement)

The 4- and 5-positions of the dihydrooxazole ring can also be sites of chemical transformation, although this is often more complex and may involve skeletal rearrangements.

Direct nucleophilic substitution at the 4-phenyl group would typically require activation, such as the presence of strongly electron-withdrawing groups, to proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is uncommon for this specific substrate. organic-chemistry.orglibretexts.org However, transformations can be induced under specific conditions.

A notable example is the unexpected rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides. nih.gov When treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), these compounds undergo a transformation that results in the 1,3-migration of the N-allyl group. This rearrangement proceeds stereoselectively and creates a sterically congested aza-quaternary carbon center at the original 4-position of the oxazole (B20620) ring. nih.gov This type of base-induced skeletal rearrangement highlights a sophisticated pathway for modifying the core structure at the 4-position, expanding the synthetic utility of the dihydrooxazole ring beyond simple functional group interconversion. nih.govnih.gov

Formation of Carbon-Carbon Bonds Adjacent to the Ring

The formation of carbon-carbon bonds at a position alpha to the oxazoline ring, specifically at the 2-methyl group, is a key transformation that leverages the acidity of the protons at this position. While the broader class of 2-alkyl-oxazolines is known to undergo deprotonation followed by alkylation, specific literature detailing this reaction for this compound is not extensively covered in preeminent sources. However, the general mechanism is well-established. A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is typically used to abstract a proton from the 2-methyl group. This generates a stabilized carbanion, which can then act as a nucleophile, reacting with various electrophiles like alkyl halides to form a new carbon-carbon bond. This process is fundamental in using oxazolines as chiral auxiliaries for asymmetric synthesis.

In related systems, the dihydrooxazole ring demonstrates reactivity towards nucleophilic addition in multicomponent reactions. For instance, 4,5-dihydrooxazole derivatives can react with ortho-quinone methides, which are generated in situ from the addition of Grignard reagents to salicylaldehydes. nih.govacs.org This process leads to the formation of complex N-amino-benzylated phenols through a zwitterionic dihydrooxazolium intermediate. nih.govacs.org This intermediate can be intercepted by nucleophiles, demonstrating the ring's ability to participate in C-C bond-forming cascades. nih.govacs.org

Rearrangement Reactions Involving the Dihydrooxazole Nucleus

The dihydrooxazole core can undergo several types of rearrangement reactions, which are often dependent on the substituents attached to the ring. These transformations can lead to significant changes in the molecular skeleton.

Research has uncovered an unexpected but efficient rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides. nih.gov This transformation occurs in the presence of a strong base, lithium bis(trimethylsilyl)amide (LiHMDS), and involves a 1,3-migration of the N-allyl group. nih.gov The reaction is highly stereoselective and results in the formation of a congested aza-quaternary carbon center, a valuable structural motif in organic synthesis. nih.gov This anionic aza-Claisen type rearrangement proceeds in moderate to high yields for both cyclic and acyclic substrates. nih.gov

The table below summarizes the scope of this rearrangement with various substrates.

| Entry | Substrate | R Group | Product | Yield (%) |

| 1 | N-allyl-N-benzyl-2-phenyl-4,5-dihydrooxazole-4-carboxamide | Benzyl | 1-benzyl-3-phenyl-3-vinyl-piperazin-2-one | 83 |

| 2 | N-allyl-N-(4-methoxybenzyl)-2-phenyl-4,5-dihydrooxazole-4-carboxamide | 4-Methoxybenzyl | 1-(4-methoxybenzyl)-3-phenyl-3-vinyl-piperazin-2-one | 85 |

| 3 | N-allyl-N-butyl-2-phenyl-4,5-dihydrooxazole-4-carboxamide | n-Butyl | 1-butyl-3-phenyl-3-vinyl-piperazin-2-one | 78 |

| 4 | (2-phenyl-4,5-dihydrooxazol-4-yl)(2-vinylpiperidin-1-yl)methanone | (Cyclic) | Spirocyclic product | 65 |

Data sourced from Choi et al. (2019). nih.gov

Beyond the specific case of N-allyl carboxamide derivatives, other skeletal rearrangements of the parent this compound are not widely reported in the scientific literature. The stability of the dihydrooxazole ring generally precludes spontaneous skeletal rearrangements under normal conditions. Such transformations typically require specific functionalization of the ring or the introduction of highly reactive reagents or catalysts to proceed.

Interconversion to Other Heterocyclic Systems

The dihydrooxazole ring can serve as a precursor for the synthesis of other heterocyclic structures through various chemical transformations.

Oxazoles

The aromatization of a 4,5-dihydrooxazole (oxazoline) to its corresponding oxazole is a common transformation, typically achieved through oxidation. rsc.org A variety of reagents have been employed for this purpose, including copper(II) bromide with DBU, N-bromosuccinimide (NBS), and nickel peroxide (NiO₂). rsc.org A particularly effective method for 2-aryl-substituted oxazolines involves heterogeneous oxidation using activated manganese dioxide (MnO₂) under flow conditions. rsc.org In this process, a solution of the oxazoline in a solvent like 1,2-dimethoxyethane (B42094) (DME) is passed through a heated column packed with MnO₂, affording the pure oxazole in good yield after solvent removal. rsc.org Halogenated oxazolines can also be converted into functionalized oxazoles. mdpi.com

The table below details the conversion of various 2-aryl-oxazolines to oxazoles using a MnO₂ flow reactor.

| Entry | Oxazoline Substituent (Aryl) | Temperature (°C) | Solvent | Yield (%) |

| 1 | Phenyl | 60 | DME | 79 |

| 2 | 4-Methoxyphenyl | 60 | DME | 76 |

| 3 | Pyridin-2-yl | 60 | DME | 65 |

| 4 | Styryl | 60 | DME | 50 |

| 5 | 4-Bromophenyl | 60 | DME | 62 |

Data sourced from Smith et al. (2014). rsc.org

Isoxazoles

A direct ring transformation of this compound to an isoxazole (B147169) is not a commonly documented synthetic route. The synthesis of isoxazoles typically proceeds through different pathways, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nanobioletters.comnih.gov Conversion of a dihydrooxazole to an isoxazole would necessitate a complex ring-opening and recyclization sequence that is not synthetically straightforward.

While direct ring transformation of the dihydrooxazole nucleus into other nitrogen-containing heterocycles is not common, derivatives of this compound can be used as synthons for the construction of more complex molecules.

Pyrazoles and Triazoles : The surveyed literature does not describe a direct conversion of the this compound ring into pyrazole (B372694) or triazole systems. The synthesis of these heterocycles generally relies on well-established methods involving acyclic precursors, such as the reaction of hydrazines with 1,3-dielectrophiles for pyrazoles, or azide-alkyne cycloadditions for 1,2,3-triazoles. mdpi.comnih.govorganic-chemistry.orgfrontiersin.org

Tetrazoles : While a ring conversion is not observed, a derivative of the title compound has been used to synthesize a molecule containing a tetrazole ring. Specifically, (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate has been reacted with 5-phenyltetrazole in a nucleophilic N-alkylation reaction. This reaction, conducted in DMF at reflux, yields 4-methyl-2-phenyl-4-((5-phenyl-2H-tetrazol-2-yl)methyl)-4,5-dihydrooxazole, demonstrating the utility of the dihydrooxazole scaffold in building more complex heterocyclic structures.

Isoindoline-1,3-dione : There are no documented methods for the conversion of the this compound ring into an isoindoline-1,3-dione. The synthesis of isoindoline-1,3-diones is most commonly achieved by the condensation of phthalic anhydride (B1165640) or its derivatives with primary amines or ammonia. rasayanjournal.co.inresearchgate.netnih.govneliti.comacgpubs.org

Transformations to Thiazolidinones

The direct chemical transformation of this compound to a thiazolidinone derivative is not a well-documented process in the existing scientific literature. Extensive searches for this specific ring transformation have not yielded established protocols or mechanistic studies. However, to provide a relevant chemical context, it is useful to discuss the conventional and widely practiced methods for the synthesis of thiazolidinones.

The most common approach to synthesizing 4-thiazolidinones involves a one-pot, three-component reaction. nih.govresearchgate.net This method typically utilizes a primary amine, an aldehyde or ketone, and a mercapto-carboxylic acid, most commonly thioglycolic acid. nih.govhilarispublisher.comnih.gov The reaction proceeds through the initial formation of a Schiff base from the amine and the carbonyl compound. researchgate.netderpharmachemica.comjmchemsci.com This is followed by the cyclization of the Schiff base with thioglycolic acid to yield the thiazolidinone ring. researchgate.nethueuni.edu.vnnih.gov Various catalysts and reaction conditions, including the use of dehydrating agents or microwave irradiation, have been employed to improve the efficiency of this synthesis. hilarispublisher.com

While ring transformations of heterocyclic compounds are a known class of reactions in organic synthesis, the specific conversion of a 4,5-dihydrooxazole ring to a thiazolidinone is not a standard or frequently reported transformation. Such a reaction would conceptually involve the cleavage of the C-O bond within the oxazole ring by a sulfur nucleophile, followed by intramolecular cyclization to form the new sulfur-containing ring. The feasibility of such a transformation would depend on the reactivity of the specific dihydrooxazole and the nucleophilicity of the sulfur reagent under various conditions.

Given the absence of direct research on this topic, the following table presents a speculative reaction scheme for the transformation of this compound to a hypothetical thiazolidinone product. It is important to emphasize that this is a theoretical representation and is not based on documented experimental findings.

Interactive Data Table: Speculative Transformation to Thiazolidinone

| Reactant | Reagent | Hypothetical Product | Reaction Conditions |

| This compound | Thioglycolic Acid | 2-Methyl-2-(1-phenylethyl)-thiazolidin-4-one | Not documented in the literature |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 4 Phenyl 4,5 Dihydrooxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 2-methyl-4-phenyl-4,5-dihydrooxazole derivatives. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecular framework can be assembled.

1D NMR (¹H, ¹³C) Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of a this compound derivative typically exhibits distinct signals for the methyl, phenyl, and dihydrooxazole ring protons. The protons of the phenyl group usually appear as a complex multiplet in the aromatic region (δ 7.2-8.0 ppm). rsc.org The methyl protons at the C2 position resonate as a singlet in the upfield region, typically around δ 2.0 ppm. The three protons on the dihydrooxazole ring at positions C4 and C5 present a more complex pattern due to their diastereotopic nature and spin-spin coupling. The C4 proton (benzylic) typically resonates as a doublet of doublets or a triplet around δ 4.5-5.0 ppm. rsc.org The two C5 protons, being diastereotopic, appear as separate signals, often as doublets of doublets, in the range of δ 3.5-4.5 ppm. rsc.org

The ¹³C NMR spectrum complements the ¹H data by providing the chemical shift for each carbon atom. The C=N carbon (C2) of the oxazoline (B21484) ring is characteristically found downfield, often in the δ 160-165 ppm range. rsc.org The carbons of the phenyl group appear between δ 125-140 ppm. rsc.org The chiral C4 carbon, attached to the phenyl group, and the C5 carbon typically resonate in the δ 60-80 ppm range. rsc.org The methyl carbon at C2 gives a signal in the upfield region, around δ 14-22 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl-Phenyl-4,5-dihydrooxazole Derivatives Data is compiled for isomers such as 4-methyl-2-phenyl and 5-methyl-2-phenyl derivatives as representative examples.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | ~2.0 (s) | ~14-22 |

| C4-H | ~4.3-5.0 (m) | ~70-80 |

| C5-H₂ | ~3.5-4.5 (m) | ~60-75 |

| Phenyl-H | ~7.2-8.0 (m) | ~125-140 |

| C2 (C=N) | - | ~160-165 |

| C4 | - | ~70-80 |

| C5 | - | ~60-75 |

s = singlet, m = multiplet. Chemical shifts are approximate and vary with solvent and specific substitution patterns.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for establishing the precise connectivity of atoms and the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For a this compound derivative, COSY spectra would show a clear correlation between the C4-H proton and the two diastereotopic C5-H₂ protons, confirming their adjacent positions on the ring. researchgate.net Correlations among the protons within the phenyl group can also be observed. science.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to their attached carbons, providing one-bond ¹H-¹³C correlations. columbia.edu This technique allows for the unambiguous assignment of the ¹³C signals for the C4, C5, methyl, and phenyl carbons by correlating them with their known proton signals. researchgate.net For instance, the proton signal at ~4.5 ppm would show a cross-peak to the carbon signal at ~75 ppm, assigning them to the C4 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is crucial for piecing together the molecular skeleton. Key expected correlations include the one between the C2-methyl protons and the C2 (C=N) carbon, and between the C4 proton and the ipso-carbon of the phenyl ring. science.gov These correlations confirm the placement of the substituent groups on the dihydrooxazole ring.

¹⁵N NMR Applications for Nitrogenous Moieties

¹⁵N NMR spectroscopy directly probes the nitrogen atom of the dihydrooxazole ring, offering insights into its electronic environment. The chemical shift of the sp²-hybridized nitrogen in the oxazoline ring is sensitive to substituent effects and molecular geometry. Techniques like ¹H-¹⁵N HMBC can be employed to correlate the nitrogen atom with nearby protons (e.g., C5-H₂ and C2-CH₃), confirming its position within the heterocyclic ring. vibgyorpublishers.orgresearchgate.net The study of related nitrogenous heterocycles demonstrates that ¹⁵N chemical shifts, assigned through HMBC experiments, can be correlated with calculated electron densities. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₁NO), the calculated exact mass is 161.0841 g/mol .

Under electron ionization (EI), the molecular ion (M⁺˙) is typically observed at m/z 161. rsc.org The fragmentation of dihydrooxazole derivatives is influenced by the stability of the resulting fragments. Common fragmentation pathways include:

Loss of a methyl radical: Cleavage of the C2-CH₃ bond can lead to a fragment at [M-15]⁺.

Ring Cleavage: The dihydrooxazole ring can undergo cleavage in several ways. A common fragmentation involves the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105 or a phenyl cation ([C₆H₅]⁺) at m/z 77. rsc.org

Formation of an aziridinium (B1262131) cation: Cleavage can also lead to fragments containing the nitrogen atom and parts of the ring.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 161 | [C₁₀H₁₁NO]⁺˙ (Molecular Ion) |

| 146 | [M - CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound derivatives displays several characteristic absorption bands:

C=N Stretch: A strong and sharp absorption band corresponding to the imine (C=N) stretching vibration is typically observed in the region of 1640-1670 cm⁻¹. rsc.orgmdpi.com

C-O Stretch: The stretching vibration of the C-O single bond within the ring usually appears in the 1050-1280 cm⁻¹ range. mdpi.com

Aromatic C=C Stretch: Medium to weak absorptions from the C=C stretching of the phenyl ring are found in the 1450-1600 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group and the C4/C5 positions) appear just below 3000 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

|---|---|---|

| C=N (Imine) | Stretch | 1640 - 1670 |

| C-O (Ether) | Stretch | 1050 - 1280 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

X-ray Crystallography for Solid-State Structural Determination and Stereochemistry

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry if a chiral reference is present. mdpi.com

For a chiral molecule like this compound, crystallographic analysis can unambiguously determine the relative stereochemistry at the C4 center. The analysis provides detailed geometric parameters, such as the conformation of the five-membered dihydrooxazole ring, which is typically found in a non-planar envelope or twisted conformation. mdpi.com Furthermore, the crystal packing is stabilized by various intermolecular interactions, which can be analyzed to understand the supramolecular chemistry of the compound. mdpi.commdpi.com

While a crystal structure for the specific parent compound is not detailed here, analysis of closely related derivatives provides expected structural features. mdpi.comnih.gov

Table 4: Representative Crystallographic Data Parameters for Dihydrooxazole Derivatives

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The basic repeating shape of the crystal lattice | Monoclinic / Orthorhombic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a=13.3, b=3.9, c=28.5 |

| α, β, γ (°) | Unit cell angles | α=90, β=98, γ=90 |

Example values are illustrative and taken from a related oxazole (B20620) derivative for context. nih.gov

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy is an essential analytical tool for the characterization of chiral molecules like this compound and its derivatives. These techniques are predicated on the differential interaction of chiral substances with polarized light, providing critical information regarding the enantiomeric purity and the absolute configuration of a sample. The two primary methods employed for this purpose are optical rotation (polarimetry) and circular dichroism (CD) spectroscopy.

Optical Rotation

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated upon passing through a solution containing a chiral compound. wikipedia.org The magnitude and direction of this rotation are intrinsic properties of a specific enantiomer. Enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org A dextrorotatory ((+)-enantiomer) compound rotates the plane of polarized light to the right (clockwise), while a levorotatory ((-)-enantiomer) compound rotates it to the left (counter-clockwise). wikipedia.org

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). wikipedia.org The specific rotation is a characteristic physical constant for a given enantiomer under specified conditions (temperature and wavelength of light, typically the sodium D-line at 589 nm).

The enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity, can be determined by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer:

ee (%) = (|observed [α]| / |[α] of pure enantiomer|) x 100

A racemic mixture, containing equal amounts of both enantiomers, will have an observed optical rotation of zero, as the rotations of the individual enantiomers cancel each other out.

Optical Rotation Data for Related Chiral Bis(oxazoline) Ligands

| Compound Name | Enantiomer | Specific Rotation ([α]D) | Concentration (c) | Solvent | Reference |

|---|---|---|---|---|---|

| (-)-2,2'-Isopropylidenebis(4S)-4-phenyl-2-oxazoline | (S,S) | -160° | 1 g/100 mL | Ethanol | |

| (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) | (S,S) | -173 to -151° | 1 g/100 mL | Ethanol | chemimpex.com |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acs.org An achiral molecule will not exhibit a CD spectrum. For a chiral molecule, a CD spectrum consists of positive or negative peaks, known as Cotton effects, at wavelengths corresponding to the electronic transitions of the molecule's chromophores.

Enantiomers produce mirror-image CD spectra. This property makes CD spectroscopy an invaluable tool for determining the absolute configuration of a chiral molecule by comparing the experimentally measured spectrum to a theoretically calculated spectrum for a known absolute configuration. sciforum.net A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the R or S configuration to the chiral center(s).

The application of CD spectroscopy to chiral poly(2,4-disubstituted-2-oxazoline)s has demonstrated that these molecules can form ordered secondary structures in solution, which can be detected by their characteristic CD signals. acs.orgchemrxiv.org While specific CD spectra for this compound were not found in the surveyed literature, the principles of the technique remain applicable. The phenyl and oxazoline moieties would act as chromophores, and their spatial arrangement around the chiral center at the 4-position would give rise to a unique CD spectrum for each enantiomer.

Theoretical and Computational Investigations of 2 Methyl 4 Phenyl 4,5 Dihydrooxazole Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methyl-4-phenyl-4,5-dihydrooxazole, these studies would typically employ methods like Density Functional Theory (DFT) to model its behavior at the atomic level.

Electronic Structure Analysis and Bonding Characterization

An analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density. This is crucial for understanding the molecule's reactivity. Methods such as Natural Bond Orbital (NBO) analysis would be used to characterize the bonding interactions, including the nature of the carbon-nitrogen double bond within the oxazoline (B21484) ring and the interactions involving the phenyl substituent. Molecular Electrostatic Potential (MEP) maps would visualize the electrophilic and nucleophilic sites, providing a predictive model for intermolecular interactions.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Conformational analysis would be performed to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities. By calculating the potential energy surface, researchers can map the energy landscapes, identifying the lowest energy (most stable) conformations and the energy barriers between them. This is vital for understanding how the molecule's shape influences its properties and reactivity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this would involve simulating its participation in various chemical transformations.

Transition State Characterization and Activation Energy Calculations

To understand the kinetics of a reaction, it is essential to identify the transition state—the highest energy point along the reaction pathway. Computational methods are used to locate and characterize the geometry of these transient structures. Once the transition state is identified, its energy can be calculated, allowing for the determination of the activation energy (Ea). This value is a critical indicator of how fast a reaction will proceed. For instance, in reactions involving the oxazoline ring, such as hydrolysis or attack by a nucleophile, these calculations would quantify the energy required for the reaction to occur.

Reaction Pathway Mapping for Ring-Opening and Cyclization Processes

The dihydrooxazole ring is susceptible to ring-opening reactions under certain conditions, such as in the presence of acid or upon reaction with strong electrophiles. nih.gov Computational modeling can map the entire reaction coordinate for these processes, from reactants to products, through the transition state. nih.gov This mapping provides a detailed picture of the bond-breaking and bond-forming events. Similarly, the reverse process, cyclization to form the oxazoline ring, can also be modeled to understand the thermodynamics and kinetics of its formation.

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. By analyzing calculated electronic properties, one can predict the reactivity and selectivity of this compound. For example, Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict where a molecule is likely to react as a nucleophile or an electrophile. These predictions are invaluable for designing new synthetic routes and understanding reaction outcomes without the need for extensive experimental work.

Solvent Effects on Reaction Outcomes

The influence of the solvent environment on chemical reactions is a critical factor, capable of altering reaction rates, selectivity, and even the preferred reaction pathway. In the context of reactions involving this compound, computational chemistry provides powerful tools to predict and rationalize these effects. While specific computational studies detailing solvent effects on reactions with this compound are not extensively documented in the reviewed literature, the methodologies for such investigations are well-established.

Theoretical models, particularly those based on Density Functional Theory (DFT), are frequently employed to study solvent effects. A common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. This allows for the calculation of the solute's electronic structure and properties as influenced by the bulk solvent polarity. For instance, the effect of solvent polarity on the absorption spectra and frontier molecular orbitals of complex organic molecules has been investigated using such models to understand how different environments (e.g., ethanol, acetone, DMSO) can alter electronic properties and stability. asianresassoc.orgnih.gov

These calculations can predict how a solvent might stabilize or destabilize reactants, transition states, and products. For a reaction involving this compound, computational analysis could reveal how solvents with different polarities might affect the energy barrier of a rate-determining step or influence the relative energies of stereoisomeric transition states, thereby impacting the enantioselectivity of a catalyzed reaction. The consistent energy gap of frontier molecular orbitals across different solvents can suggest minimal influence by the solvent, indicating greater stability in more polar environments. asianresassoc.org

Substituent Effects on Chemical Properties

The chemical and electronic properties of this compound can be finely tuned by introducing various substituent groups onto its phenyl ring. These modifications can induce significant changes in the molecule's reactivity, coordination behavior when used as a ligand, and optical properties. Computational studies, particularly using DFT, are instrumental in quantifying these effects.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring alters the electron density distribution across the entire molecule. webofjournals.com This modulation directly impacts the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron-Donating Groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density on the phenyl ring. This typically raises the HOMO energy level, making the molecule a better electron donor.

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or halides (-Cl, -F) decrease the electron density. This generally lowers both the HOMO and LUMO energy levels, making the molecule a better electron acceptor. nih.gov

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ajchem-a.com A smaller energy gap suggests that the molecule is more polarizable and generally more reactive. Computational studies on related heterocyclic systems have shown that substituting with a strong EWG like a nitro group can significantly lower the HOMO and LUMO energies, resulting in a reduced energy gap and enhanced charge transport properties. nih.gov Conversely, the strategic placement of substituents can also be used to modify the steric environment around a metal center when the oxazoline is used as a ligand, which is a crucial factor in controlling the enantioselectivity of asymmetric reactions. nih.gov

The following table summarizes the predicted qualitative effects of substituents on the electronic properties of a phenyl-oxazoline scaffold.

| Substituent Type | Position on Phenyl Ring | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Predicted Impact on Reactivity |

| Electron-Donating (e.g., -OCH₃) | para | Increase | Slight Increase/Decrease | Decrease | More nucleophilic, faster reaction with electrophiles |

| Electron-Withdrawing (e.g., -NO₂) | para | Decrease | Significant Decrease | Decrease | More electrophilic, improved charge transport |

| Halogen (e.g., -Cl) | para | Decrease | Decrease | Generally Decrease | Modulates electronic properties via inductive/mesomeric effects |

Ligand Design and Computational Parameter Sets in Asymmetric Catalysis

The 2-phenyl-4,5-dihydrooxazole scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis, valued for its modular nature and steric influence. acs.org Computational chemistry has become an indispensable tool for the rational design and optimization of these ligands, moving beyond simple trial-and-error synthesis. By calculating specific descriptors, quantitative structure-selectivity relationship (QSSR) models can be developed to predict the performance of a ligand in a given catalytic transformation. acs.org

A comprehensive set of computationally derived parameters is often used to describe the steric and electronic features of oxazoline-containing ligands. These descriptors can be calculated for the free ligand or, more advantageously, for the metal-ligand complex to provide a more accurate representation of the catalytic species. researchgate.net

Key computational descriptors include:

Steric Parameters: The Sterimol parameters (L, B₁, and B₅) are widely used to quantify the steric profile of substituents on the oxazoline ring. acs.org These parameters measure the length and width of a substituent along specific axes, providing a quantitative measure of its bulk, which is critical for predicting enantioselectivity. acs.org

Electronic Parameters: Natural Bond Orbital (NBO) analysis is used to calculate the charge distribution on the atoms of the ligand and the coordinated metal. The NBO charges on the donor nitrogen atoms and the metal center are powerful electronic descriptors. nih.govacs.org Other electronic parameters include ionization energy (IE), HOMO-LUMO energies, and dipole moments.

Geometric Parameters: Torsion angles within the metal-ligand complex can reveal subtle conformational details that influence the chiral environment around the active site. researchgate.net

These parameters are then used to build statistical models that correlate the ligand's structural features with experimental outcomes like enantiomeric ratio (e.r.) or reaction yield. For example, in studies of κ²-N,O-oxazoline preligands, DFT-derived descriptors were successfully used to create a model that described ligand selectivity based on key steric and electronic behaviors. nih.govacs.org It was found that enantioselectivity is highly sensitive to the steric features of the ligand, with increased steric hindrance at certain positions leading to a significant drop in the enantiomeric ratio. nih.govacs.org Similarly, phenyl-substituted oxazoline ligands were found to give higher yields in certain reactions compared to alkyl-substituted ones. nih.gov

The table below details some of the common computational parameters used in the design of oxazoline-based ligands.

| Parameter Type | Descriptor | Definition | Relevance in Catalysis |

| Steric | Sterimol L | Length of the substituent along the bond axis. | Defines the extent of the steric field in one dimension. |

| Sterimol B₁ | Minimum width of the substituent perpendicular to the bond axis. | Quantifies steric bulk in the immediate vicinity of the metal center. | |

| Sterimol B₅ | Maximum width of the substituent perpendicular to the bond axis. | Describes the overall steric footprint of the ligand. | |

| Electronic | NBO Charge | Natural Bond Orbital charge on a specific atom (e.g., metal, N-donor). | Reflects the electron-donating ability of the ligand and the electrophilicity of the metal center. acs.org |

| HOMO/LUMO Energy | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap relates to the ligand's polarizability and reactivity. nih.gov | |

| Ionization Energy (IE) | The energy required to remove an electron from the molecule. | Influences the ligand's susceptibility to oxidation and its interaction with the metal. nih.gov | |

| Geometric | Torsion Angle | The dihedral angle between four sequentially bonded atoms. | Defines the 3D structure and conformation of the metal-ligand complex, which dictates the chiral pocket. researchgate.net |

Applications of 2 Methyl 4 Phenyl 4,5 Dihydrooxazole in Organic Synthesis and Materials Science

Asymmetric Catalysis

The chiral backbone of 2-Methyl-4-phenyl-4,5-dihydrooxazole makes it an important scaffold for inducing asymmetry in chemical reactions. It is employed both as a ligand for metal catalysts and, less commonly, in organocatalytic contexts.

Chiral Ligands in Metal-Catalyzed Asymmetric Transformations

Chiral oxazoline (B21484) derivatives are widely utilized as ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. mdpi.com The phenyl group at the 4-position and the methyl group at the 2-position of the specified oxazoline influence the steric and electronic properties of the catalytic complex. While extensive research exists for the broader class of phenyl-oxazolines, the principles are directly applicable.

These ligands are often bidentate, coordinating to the metal through the nitrogen atom of the oxazoline ring and another donor atom from a substituent, typically at the 2-position. This coordination forms a rigid chelate ring that effectively shields one face of the substrate, leading to high enantioselectivity. Transition metals such as gold, copper, rhodium, and palladium are commonly used in these catalytic systems. For instance, gold-catalyzed reactions have been employed in the synthesis of functionalized oxazolines, highlighting the strong interaction between the metal and the oxazoline moiety. mdpi.com

Table 1: Examples of Metal-Catalyzed Asymmetric Reactions Using Phenyl-Oxazoline Ligands Note: This table represents typical applications for the phenyloxazoline class, to which this compound belongs.

| Reaction Type | Metal Catalyst | Typical Substrate | Typical Product | Enantiomeric Excess (ee) |

| Asymmetric Hydrosilylation | Rhodium (Rh) | Ketones | Chiral Alcohols | Up to 99% |

| Asymmetric Allylic Alkylation | Palladium (Pd) | Allylic acetates | Chiral allylated compounds | Up to 98% |

| Asymmetric Cyclopropanation | Copper (Cu) | Alkenes, Diazoacetates | Chiral Cyclopropanes | Up to 99% |

| Asymmetric Diels-Alder | Copper (Cu) | Dienes, Dienophiles | Chiral Cycloadducts | Up to 97% |

Organocatalytic Applications

While the use of oxazolines as ligands is predominant, their application in organocatalysis, where the molecule itself acts as the catalyst without a metal, is also an area of investigation. In such roles, the nitrogen atom of the oxazoline can act as a Lewis base to activate substrates. The chiral scaffold then directs the approach of a second reactant, leading to an enantioselective transformation. For example, bifunctional thiourea-catalyzed asymmetric additions have been developed for related heterocyclic systems, demonstrating the potential for such catalytic activity. rsc.org

Role as Protecting Groups in Multi-Step Syntheses

The 4,5-dihydrooxazole ring is a well-established protecting group for carboxylic acids. The synthesis involves the condensation of a carboxylic acid (or its derivative) with a 2-amino alcohol. In the context of this compound, it would be formed from acetic acid and (1R,2S)- or (1S,2R)-2-amino-1-phenyl-1,2-ethanediol.

The resulting oxazoline is stable to a wide range of reagents, including organometallics (Grignard and organolithium reagents), hydrides (LiAlH₄), and mild basic conditions, allowing for chemical modifications on other parts of the molecule. The carboxylic acid can be regenerated under acidic hydrolytic conditions, typically by heating with aqueous mineral acid.

Precursors for the Synthesis of Complex Organic Molecules

The oxazoline ring is not merely a passive protecting group; it can be actively transformed into a variety of other functional groups, making it a versatile synthetic intermediate.

Synthesis of Aldehydes, Ketones, and Carboxylic Acid Derivatives

The this compound moiety can be converted into several carbonyl-containing functional groups through specific reaction pathways. These transformations typically involve an initial reaction at the 2-position followed by hydrolysis or cleavage of the ring.

Carboxylic Acid Derivatives : As mentioned, acidic hydrolysis of the oxazoline ring regenerates the carboxylic acid (acetic acid in this case) and the corresponding amino alcohol. More complex carboxylic acid derivatives can be synthesized by first deprotonating the C2-methyl group with a strong base (like n-butyllithium) and reacting the resulting anion with an electrophile (e.g., an alkyl halide or another carbonyl compound) before hydrolysis. sci-hub.se

Aldehydes and Ketones : Reduction of the oxazoline ring with a reagent like sodium borohydride (B1222165) followed by acidic hydrolysis can yield aldehydes. Alternatively, reaction of the oxazoline with a Grignard reagent, followed by hydrolysis, can lead to the formation of ketones. libretexts.orgorganic-chemistry.org

Intermediates for Amino Acid and Peptide Analogue Synthesis

Chiral oxazolines are valuable intermediates for the asymmetric synthesis of non-proteinogenic amino acids and peptide analogues. researchgate.net The inherent chirality of the 4-phenyl-4,5-dihydrooxazole scaffold can be used to direct the stereoselective formation of new stereocenters.

The general strategy involves using the oxazoline as a chiral template. For instance, functionalization of the C4 position or elaboration of a substituent at the C2 position can be performed diastereoselectively. Subsequent ring opening of the oxazoline reveals a new, enantiomerically enriched amino acid derivative. beilstein-journals.org This methodology provides access to a wide array of structurally diverse amino acids that are valuable for developing novel peptides and peptidomimetics with unique biological properties. mdpi.comresearchgate.net

Building Blocks for Oligosaccharide and Nucleoside Chemistry

While direct applications of this compound in oligosaccharide and nucleoside chemistry are not extensively documented in the reviewed literature, the broader class of oxazoline compounds plays a significant role in carbohydrate chemistry. Glycosyl oxazolines, derived from 2-acetamido sugars, are utilized as activated donor substrates for endo-β-N-acetylglucosaminidase (ENGase) enzymes. nih.gov These enzymes are pivotal in synthesizing glycopeptides, as they catalyze the transfer of the oligosaccharide from the oxazoline donor to a target molecule. researchgate.net

The formation of these crucial oligosaccharide oxazolines can be achieved through various methods. A key breakthrough involves the use of reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), which can directly convert an oligosaccharide with a 2-acetamido sugar at its reducing end into the corresponding oxazoline in an aqueous solution. nih.gov This method simplifies synthetic strategies by allowing the oxazoline formation to be the final step, avoiding complex protecting group manipulations. nih.gov Earlier methods involved treating peracetylated sugars with Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which also yields N-glycan oxazolines in moderate to good yields without cleaving the oligosaccharide chain. nih.gov These approaches highlight the utility of the oxazoline moiety as a reactive intermediate for the enzymatic construction of complex biomolecules like glycopeptides. researchgate.net

Monomers for Polymer Science and Advanced Materials